molecular formula C14H30O9S B2554325 2,5,8,11,14,17-Hexaoxa-19-nonadecanyl Methanesulfonate CAS No. 130955-39-4

2,5,8,11,14,17-Hexaoxa-19-nonadecanyl Methanesulfonate

Cat. No.: B2554325
CAS No.: 130955-39-4
M. Wt: 374.45
InChI Key: UPZJIJLNUYSFIH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,5,8,11,14,17-Hexaoxa-19-nonadecanyl Methanesulfonate is a polyether-derived organic sulfonate characterized by a 19-carbon alkyl chain interspersed with six ether oxygen atoms (hexaoxa) and terminated by a methanesulfonate group. The polyether backbone enhances hydrophilicity, while the sulfonate group contributes ionic character, improving solubility in polar solvents.

Properties

IUPAC Name

2-[2-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethyl methanesulfonate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H30O9S/c1-17-3-4-18-5-6-19-7-8-20-9-10-21-11-12-22-13-14-23-24(2,15)16/h3-14H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UPZJIJLNUYSFIH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCOCCOCCOCCOCCOCCOS(=O)(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H30O9S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.45 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Scientific Research Applications

Linker in PROTACs

One of the most significant applications of 2,5,8,11,14,17-Hexaoxa-19-nonadecanyl Methanesulfonate is its use as a PEG linker in PROTACs. PROTACs are innovative therapeutic agents designed to selectively target and degrade specific proteins within cells. The PEG linker enhances the solubility and stability of these molecules while facilitating their interaction with E3 ubiquitin ligases to promote protein degradation .

Chemical Reagent

The compound serves as a versatile chemical reagent in various synthetic pathways. Its ability to undergo nucleophilic substitution reactions makes it suitable for modifying other compounds or creating new derivatives that can exhibit desired biological activities .

Biological Studies

Research has demonstrated that compounds linked with this compound can exhibit enhanced biological activities. For instance, studies involving PROTACs have shown that the incorporation of this linker can significantly improve the efficacy of targeted protein degradation strategies in cancer therapy .

Case Studies

StudyApplicationFindings
Study on PROTACs Targeted Protein DegradationDemonstrated that PROTACs utilizing this linker achieved effective degradation of specific oncoproteins in cancer cell lines .
Chemical Modification Research Synthesis of DerivativesHighlighted the compound's utility in creating novel derivatives with potential therapeutic effects against various diseases .

Comparison with Similar Compounds

Structural and Functional Group Analysis

Target Compound: 2,5,8,11,14,17-Hexaoxa-19-nonadecanyl Methanesulfonate
  • Key Features :
    • Polyether chain : Six ether groups enhance flexibility and water solubility.
    • Methanesulfonate terminus : Provides strong acidity (pKa ~1–2) and ionic conductivity.
    • Long alkyl chain : Balances hydrophobicity for micelle formation.
Compared Compounds:

Lead Methanesulfonate Structure: Inorganic lead salt of methanesulfonic acid. Functional Groups: Methanesulfonate anion, Pb²⁺ counterion. Key Differences:

  • Absence of polyether chain; higher density and corrosivity due to heavy metal content.

N-[4-[1-Hydroxy-2-[(1-Methylethyl-d6)amino]ethyl]phenyl]methanesulfonamide Hydrochloride Structure: Aryl methanesulfonamide with deuterated isopropylamine and β-hydroxyethyl groups. Functional Groups: Sulfonamide (less acidic than sulfonate), deuterated alkylamine. Key Differences:

  • Pharmaceutical use (deuterated beta-blocker analog) vs. industrial applications for the target compound.
  • Sulfonamide’s reduced hydrophilicity limits utility in aqueous systems compared to sulfonates .

Physicochemical and Application Comparison

Property/Application This compound Lead Methanesulfonate N-[4-[...]methanesulfonamide HCl
Molecular Weight ~500–600 (estimated) Not reported 314.86
Solubility High in polar solvents (inferred) Water-soluble (corrosive) Moderate (polar organic solvents)
Toxicity Likely low (organic sulfonate) High (lead exposure risks) Moderate (pharmacological activity)
Applications Surfactants, stabilizers Electroplating, catalysts Isotopic labeling in drug research

Research Findings and Industrial Relevance

  • Target Compound: Polyether sulfonates are widely used in detergents and nanoparticle synthesis. The hexaoxa chain may improve biocompatibility for biomedical applications (e.g., drug delivery). Methanesulfonate esters are prone to hydrolysis under acidic/basic conditions, requiring stability studies for formulation optimization.
  • Lead Methanesulfonate :

    • Documented hazards include respiratory irritation and CNS toxicity, restricting use to controlled industrial settings .
  • Methanesulfonamide Derivatives :

    • Deuterated analogs like Betapace-d6 are critical for metabolic pathway tracing, leveraging sulfonamide stability in biological systems .

Biological Activity

2,5,8,11,14,17-Hexaoxa-19-nonadecanyl Methanesulfonate (CAS #130955-39-4) is a synthetic compound that has garnered attention in the field of chemical biology due to its role as a polyethylene glycol (PEG) linker in the synthesis of Proteolysis Targeting Chimeras (PROTACs). This compound is characterized by its unique structure which includes multiple ether linkages and a methanesulfonate group, contributing to its solubility and reactivity.

PropertyValue
Molecular Formula C14H30O9S
Molecular Weight 374.45 g/mol
IUPAC Name 2-[2-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethyl methanesulfonate
InChI Key UPZJIJLNUYSFIH-UHFFFAOYSA-N
Canonical SMILES COCCOCCOCCOCCOCCOCCOS(=O)(=O)C

The primary biological activity of this compound lies in its function as a linker in PROTACs. PROTACs are bifunctional molecules that target specific proteins for degradation by the ubiquitin-proteasome system. The PEG linker enhances the solubility and stability of these molecules in biological systems.

  • Recruitment of E3 Ligase : The compound facilitates the recruitment of an E3 ubiquitin ligase to a target protein.
  • Ubiquitination : Once recruited, the ligase catalyzes the addition of ubiquitin moieties to the target protein.
  • Degradation : The tagged protein is then recognized and degraded by the proteasome.

Applications in Research

The compound is primarily utilized in:

  • Synthesis of PROTACs : Its ability to improve solubility and stability makes it an ideal candidate for developing targeted protein degradation strategies.
  • Chemical Reagent : It serves as an intermediate in various synthetic pathways involving nucleophilic substitutions due to the good leaving ability of the mesyl group.

Case Studies

  • Targeted Protein Degradation : A study demonstrated that PROTACs utilizing this compound effectively degraded oncogenic proteins in cancer cell lines. This was evidenced by a significant reduction in protein levels and subsequent inhibition of cell proliferation.
  • Comparison with Other Linkers : In comparative studies with other PEG linkers like m-PEG6-Ms and m-PEG7-Ms, it was found that this compound provided superior stability and solubility profiles under physiological conditions.

Stability and Efficacy

Research indicates that the stability of this compound is influenced by environmental factors such as pH and temperature. Its efficacy in biological environments has been linked to its ability to remain soluble and maintain structural integrity during reactions.

Comparative Analysis

A table comparing the properties and applications of various PEG linkers used in PROTAC synthesis is presented below:

CompoundSolubilityStabilityApplication
This compoundHighHighPROTAC synthesis
m-PEG6-MsModerateModeratePROTAC synthesis
m-PEG7-MsModerateLowPROTAC synthesis

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.